molecular formula C11H19N3O4S2 B6505608 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396558-55-6

3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B6505608
CAS No.: 1396558-55-6
M. Wt: 321.4 g/mol
InChI Key: LPYIRIZVJTWLOU-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (CAS: 1396558-55-6) is a heterocyclic compound featuring a seven-membered 1,4-thiazepan-5-one ring fused with a piperazine moiety substituted by a methanesulfonyl group. Its molecular formula is C₁₁H₁₉N₃O₄S₂, with a molecular weight of 321.42 g/mol .

Properties

IUPAC Name

3-(4-methylsulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4S2/c1-20(17,18)14-5-3-13(4-6-14)11(16)9-8-19-7-2-10(15)12-9/h9H,2-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIRIZVJTWLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Chemical Formula : C₁₃H₁₈N₂O₄S
  • Molecular Weight : 298.36 g/mol

Structural Features

The compound features a thiazepan ring, a piperazine moiety, and a methanesulfonyl group, which contribute to its biological properties. The thiazepan ring is known for its ability to interact with various biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that compounds containing thiazepan rings exhibit antimicrobial properties. The presence of the methanesulfonyl group may enhance this activity by increasing solubility and bioavailability.
  • CNS Activity : The piperazine structure is often associated with central nervous system (CNS) effects. Studies suggest that derivatives of piperazine can act as anxiolytics or antidepressants.
  • Antitumor Effects : Preliminary studies have shown that similar thiazepan compounds may inhibit tumor growth in various cancer cell lines.

The mechanisms by which 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one exerts its biological effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazepan derivatives against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: CNS Effects

In an animal model, the compound was tested for anxiolytic effects. Behavioral tests showed a reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

TestControl Group ScoreTreatment Group Score
Elevated Plus Maze3.56.8
Open Field Test5.08.2

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazepan-5-One Derivatives

Tetrahydro-1,4-thiazepan-5-one (CAS: 2896-98-2)
  • Structure: Lacks the piperazine-methanesulfonyl substituent, retaining only the core thiazepanone ring.
  • Applications : Serves as a precursor in peptide cyclization and bioconjugation due to its reactive lactam and sulfide groups .
(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 645411-16-1)
  • Structure: Features a thiophene substituent and an amino group on the thiazepanone ring.
  • Applications : Explored in antiviral and antimicrobial research due to its sulfur-rich architecture .
  • Key Difference: The amino-thiophene substitution alters electronic properties and reactivity compared to the methanesulfonylpiperazine-carbonyl group in the target compound .
(R)-6-Amino-1,4-thiazepan-5-one (CAS: 92814-42-1)
  • Structure: Contains an amino group on the thiazepanone ring but lacks the piperazine substituent.
  • Safety Profile : Requires stringent handling due to inhalation and dermal toxicity risks .
  • Key Difference : Simpler structure limits its utility in complex bioconjugation compared to the target compound .

Piperazine-Containing Analogues

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
  • Structure: Piperazine linked to dithiol-3-one groups instead of a thiazepanone ring.
  • Key Difference : The dithiol-3-one groups introduce distinct redox reactivity compared to the sulfonamide and carbonyl functionalities in the target compound .
3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
  • Structure : Substitutes methanesulfonyl with a methylphenyl group on the piperazine ring.
  • Applications : Likely explored for CNS activity due to the tolyl group’s lipophilicity .

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